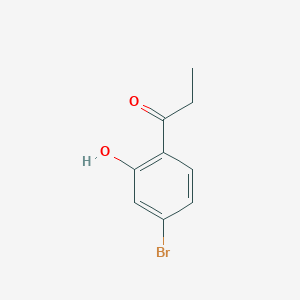

1-(4-Bromo-2-hydroxyphenyl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the use of commercially available bromophenols or brominated derivatives as starting materials. For instance, in the synthesis of enantioenriched amines, racemic amines and prochiral ketones derived from 2-bromophenols have been used, with biotransamination and lipase-catalyzed kinetic resolution as key steps to achieve high enantiomeric excess . Similarly, the synthesis of 1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one was achieved by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol, using sodium hydroxide as a catalyst . These methods highlight the versatility of brominated compounds in organic synthesis and their potential to be transformed into various biologically active molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds is often elucidated using spectroscopic techniques such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry. Density functional theory (DFT) calculations are also employed to predict and confirm the structural and spectroscopic data of these molecules in the ground state . For example, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical features of a related compound were thoroughly investigated, providing insights into the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the carbonyl group. These sites can undergo nucleophilic substitution, addition, and cycloaddition reactions, leading to the formation of diverse structures like furans, cyclopentenones, and other heterocyclic compounds . The reactivity of these compounds makes them valuable intermediates in the synthesis of complex organic molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of electron-withdrawing groups such as bromine and the carbonyl function can affect the acidity of the hydroxyl group, the boiling and melting points, and the solubility of the compound in various solvents. These properties are crucial for the compound's behavior in chemical reactions and its potential applications. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were investigated, showing that the biological activities were influenced by the structure of the compounds .

Applications De Recherche Scientifique

Summary of the Application

“1-(4-Bromo-2-hydroxyphenyl)propan-1-one” is used in the synthesis of a compound known as “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one”. This compound has been studied for its crystal structure .

Methods of Application or Experimental Procedures

The compound was synthesized from “1-(4-bromo-2-hydroxyphenyl)propan-1-one” (1.0 mmol, 0.86 g), in toluene (4 mL). N,N–dimethylformamide dimethyl acetal (1.05 mL, 8.0 mmol) was added at 80°C and stirred for 6 hours. The crude product was then subjected to flash column chromatography on silica gel (dichloromethane/ethyl acetate = 25:1) to afford the product .

Results or Outcomes Obtained

The resulting compound, “(E)-1-(4-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one”, was found to have a monoclinic crystal structure with the following parameters: a = 7.5143(12)Å, b = 11.8968(15)Å, c = 12.9852(13)Å, β = 105.575(14)°, V = 1118.2(3)ų .

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-bromo-2-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPNEVIZAJTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170356 | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-hydroxyphenyl)propan-1-one | |

CAS RN |

17764-92-0 | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017764920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiophenone, 4-bromo-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.